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Compound of Interest

N-(2-Thienylmethyl)pyridin-2-
Compound Name:
amine

Cat. No.: B085482

An In-Depth Technical Guide to N-(2-Thienylmethyl)pyridin-2-amine (CAS 140-19-2): A
Versatile Scaffold for Drug Discovery

Abstract

N-(2-Thienylmethyl)pyridin-2-amine, registered under CAS Number 140-19-2, is a
heterocyclic secondary amine that has garnered interest within the scientific community,
particularly in the fields of medicinal chemistry and drug development. Its molecular
architecture, which combines a pyridine ring, a flexible methylene linker, and a thiophene
moiety, presents a unique and valuable scaffold for chemical modification and library synthesis.
This technical guide provides a comprehensive overview of the compound, intended for
researchers, chemists, and drug development professionals. The document details its
physicochemical properties, outlines a robust and detailed protocol for its synthesis via
reductive amination, predicts its characteristic spectroscopic signatures for analytical
verification, and explores its established role as a fragment molecule for creating novel
therapeutic agents. By contextualizing its application with examples of biologically active
derivatives, this guide serves as an authoritative resource for leveraging N-(2-
Thienylmethyl)pyridin-2-amine in modern research endeavors.

Introduction and Overview

N-(2-Thienylmethyl)pyridin-2-amine is a compound of significant interest due to its identity as
a "fragment molecule"—a small, low-complexity compound that serves as a foundational
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building block in fragment-based drug discovery (FBDD).[1][2] This approach utilizes such
scaffolds for linking, expansion, and modification to design and screen novel drug candidates.
[1][2] The structure features three key components amenable to chemical manipulation:

e A Pyridin-2-amine Core: This unit is a common motif in pharmacologically active molecules
and provides hydrogen bond donors and acceptors, as well as sites for further substitution.

o AThiophene Ring: As a bioisostere of a phenyl ring, the thiophene group offers a distinct
electronic and steric profile while maintaining aromaticity, often improving metabolic stability
or modulating target binding.

o A Secondary Amine Linker: The -NH- group provides a point of flexibility and a crucial
hydrogen bond donor, while the adjacent methylene bridge allows for conformational
adaptability, which is critical for optimizing interactions with biological targets.

This unique combination makes N-(2-Thienylmethyl)pyridin-2-amine a versatile starting point
for developing libraries of compounds aimed at various therapeutic targets.

SEucture of N—(2—Thienylmethyl)pyr3]
N-(2-Thienylmethyl)pyridin-2-amine

Click to download full resolution via product page

Caption: Chemical structure of N-(2-Thienylmethyl)pyridin-2-amine.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for
its application in experimental settings. The key properties for N-(2-Thienylmethyl)pyridin-2-
amine are summarized below.
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Property Value Source
CAS Number 140-19-2 [3]
Molecular Formula C10H10N2S [3]
Molecular Weight 190.27 g/mol [3]
Melting Point 80-82 °C [3]
Boiling Point 160-165 °C at 3 Torr [3]
Appearance Solid (form varies)
;I':z;lz;yical Polar Surface Area 530 A2 )
Rotatable Bond Count 2 [4]
Hydrogen Bond Acceptor
C)(;untg p 3 L
Hydrogen Bond Donor Count 1 [4]
XLogP3-AA (Lipophilicity) 2.4 [4]
Canonical SMILES Cl=CCeNC(ECLNCC2=Cce= [3]
Cs2
InChikey SQJIJPDAQZMOQYLY- 3]
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Synthesis and Purification Protocol

The synthesis of N-substituted 2-aminopyridines is a well-established field in organic chemistry.
[5][6] While multiple routes exist, one of the most reliable and widely used methods for
preparing secondary amines like N-(2-Thienylmethyl)pyridin-2-amine is reductive amination.
This strategy involves the reaction of an amine (2-aminopyridine) with an aldehyde (2-
thiophenecarboxaldehyde) to form an intermediate imine, which is then reduced in situ to the
target amine.
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Causality in Method Selection: Reductive amination using a mild hydride reagent like sodium
triacetoxyborohydride (STAB) is preferred over harsher reducing agents (e.g., NaBHa4, Hz/Pd-C)
for several reasons. STAB is selective for imines in the presence of aldehydes, preventing the
undesired reduction of the starting aldehyde. The reaction can also be performed as a one-pot
procedure under mild, acidic conditions, which is efficient and minimizes side reactions.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize N-(2-Thienylmethyl)pyridin-2-amine from 2-aminopyridine and 2-
thiophenecarboxaldehyde.

Materials:

2-Aminopyridine (1.0 eq)

o 2-Thiophenecarboxaldehyde (1.05 eq)

e Sodium triacetoxyborohydride (STAB) (1.5 eq)

o Acetic Acid (catalytic, ~2-3 drops)

¢ Dichloromethane (DCM), anhydrous

e Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
« Silica gel for column chromatography

e Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:

e Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-
aminopyridine (1.0 eq) and anhydrous dichloromethane. Stir until the solid is fully dissolved.
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o Addition of Reactants: Add 2-thiophenecarboxaldehyde (1.05 eq) to the solution, followed by
a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room
temperature for 30-60 minutes.

e Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in
portions over 10 minutes. Note: The reaction may bubble slightly.

o Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor
the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

o Workup: Quench the reaction by slowly adding saturated aqueous NaHCOs solution until gas
evolution ceases. Transfer the mixture to a separatory funnel.

o Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

e Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous
MgSOa or Naz2SO0Oa.

e Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure
using a rotary evaporator to obtain the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure
N-(2-Thienylmethyl)pyridin-2-amine.

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic and Analytical Characterization

Structural confirmation is a critical step following synthesis. The following data represent the
predicted spectroscopic signatures for N-(2-Thienylmethyl)pyridin-2-amine, based on its
known structure and general principles of spectroscopic analysis.[7][8]
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Technique Expected Signature

~8.1 ppm (d, 1H): Pyridine H6 (adjacent to
N).~7.4 ppm (ddd, 1H): Pyridine H4.~7.2-7.3
ppm (m, 1H): Thiophene H5.~6.9-7.0 ppm (m,
1H NMR 2H): Thiophene H3 & H4.~6.6 ppm (d, 1H):
Pyridine H3.~6.5 ppm (t, 1H): Pyridine H5.~5.5-
6.5 ppm (br s, 1H): Amine N-H (exchangeable
with D20).~4.7 ppm (d, 2H): Methylene -CHz-.

~158 ppm: Pyridine C2 (attached to NH).~148
ppm: Pyridine C6.~142 ppm: Thiophene C2
(attached to CH2).~137 ppm: Pyridine C4.~127

13C NMR ppm: Thiophene C5.~125 ppm: Thiophene
C4.~124 ppm: Thiophene C3.~113 ppm:
Pyridine C5.~108 ppm: Pyridine C3.~49 ppm:
Methylene -CHz-.

~3400-3300: N-H stretch (secondary
amine).~3100-3000: Aromatic C-H

IR (cm™1) stretch.~2950-2850: Aliphatic C-H stretch (-
CH2-).~1600-1450: C=C and C=N aromatic ring
stretches.

Molecular lon (M*): m/z 190.Key Fragments:
m/z 97 (thienylmethyl cation), m/z 94

Mass Spec. ) o ) )
(aminopyridine radical cation), m/z 93

(pyridylaminyl radical).

Applications in Medicinal Chemistry and Drug
Discovery

The primary value of N-(2-Thienylmethyl)pyridin-2-amine lies in its utility as a versatile
scaffold for generating novel compounds with therapeutic potential. Research on structurally
related molecules has revealed promising biological activities, underscoring the potential of
libraries derived from this core.
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» Antitubercular Agents: Derivatives of pyridine-2-methylamine have been identified as potent
inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein
essential for the viability of M. tuberculosis.[9] This suggests that modifications of the N-(2-
Thienylmethyl)pyridin-2-amine scaffold could yield novel antitubercular drug candidates.

o Antiprotozoal Activity: A closely related sulfonamide, 2-nitro-N-(pyridin-2-
ylmethyl)benzenesulfonamide, demonstrated significant antileishmanial activity against
Leishmania donovani, the parasite responsible for visceral leishmaniasis.[10] The activity
was linked to the promotion of a Thl-type immune response. This finding opens an avenue
for developing derivatives of the title compound as treatments for parasitic diseases.

» Kinase Inhibition: The broader class of N-substituted pyridin-2-amines has been explored for
various roles, including as potent and selective inhibitors of KDR kinase, a key receptor in
angiogenesis.[11] This highlights the potential for this scaffold to be adapted for oncology

applications.
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Caption: Derivatization strategies and potential therapeutic applications.

Safety, Handling, and Storage
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As with any chemical reagent, proper safety protocols must be observed when handling N-(2-
Thienylmethyl)pyridin-2-amine.

e Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab
coat, safety glasses with side shields, and chemical-resistant gloves.[12]

e Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of dust. Avoid direct contact with skin and eyes. After handling, wash hands
thoroughly as recommended by precautionary statement P264.[13]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away
from incompatible materials. Keep away from direct sunlight and heat sources.[14]

» Disposal: Dispose of waste material and empty containers in accordance with local, state,
and federal regulations for chemical waste.[14]

Conclusion

N-(2-Thienylmethyl)pyridin-2-amine (CAS 140-19-2) is more than a simple chemical
compound; it is a strategically designed scaffold with significant potential for drug discovery and
medicinal chemistry. Its combination of pyridinyl, thienyl, and secondary amine functionalities
provides a rich platform for synthetic elaboration. Supported by a straightforward and reliable
synthesis protocol, this compound is an accessible and valuable tool for researchers aiming to
develop novel therapeutics. The demonstrated biological activities of its close analogues in
treating infectious diseases and cancer firmly establish it as a building block of high interest for
future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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